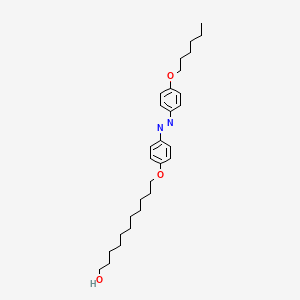
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol is a synthetic organic compound with the molecular formula C29H44N2O3 and a molecular weight of 468.67 g/mol This compound is characterized by the presence of a diazenyl group (–N=N–) and a hexyloxy group (–O–C6H13) attached to a phenyl ring, which is further connected to an undecanol chain
準備方法
The synthesis of 11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol involves several steps. One common method includes the following steps :
Diazotization: The starting material, 4-hexyloxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenylundecanol in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
化学反応の分析
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diazenyl group to an amine group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials, particularly in the development of liquid crystals and photoresponsive materials.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying biological processes that involve light-induced changes, such as vision and photosynthesis.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, where its photoresponsive properties can be utilized to control the release of therapeutic agents.
Industry: It is used in the production of dyes, pigments, and coatings due to its vibrant color and stability.
作用機序
The mechanism of action of 11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol involves its ability to undergo reversible trans-cis isomerization upon exposure to light . This photoisomerization process changes the molecular geometry and polarity of the compound, which can affect its interaction with other molecules and materials. The molecular targets and pathways involved depend on the specific application, such as binding to receptors in biological systems or altering the properties of materials in industrial applications.
類似化合物との比較
11-(4-((4-(Hexyloxy)phenyl)diazenyl)phenoxy)undecan-1-ol can be compared with other similar compounds, such as :
4-((4-(Hexyloxy)phenyl)diazenyl)phenol: This compound lacks the undecanol chain, making it less hydrophobic and potentially less effective in certain applications.
4-((4-(Hexyloxy)phenyl)diazenyl)benzoic acid: The presence of a carboxylic acid group instead of a hydroxyl group can alter its reactivity and solubility.
4-((4-(Hexyloxy)phenyl)diazenyl)aniline:
The uniqueness of this compound lies in its combination of a diazenyl group, a hexyloxy group, and an undecanol chain, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.
特性
分子式 |
C29H44N2O3 |
|---|---|
分子量 |
468.7 g/mol |
IUPAC名 |
11-[4-[(4-hexoxyphenyl)diazenyl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C29H44N2O3/c1-2-3-4-13-24-33-28-19-15-26(16-20-28)30-31-27-17-21-29(22-18-27)34-25-14-11-9-7-5-6-8-10-12-23-32/h15-22,32H,2-14,23-25H2,1H3 |
InChIキー |
WPVCFGMABSUIJG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



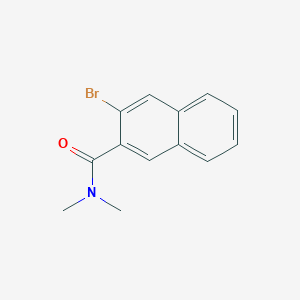
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)

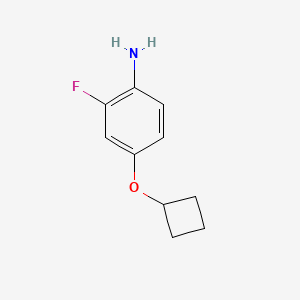
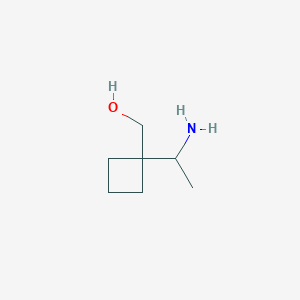
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
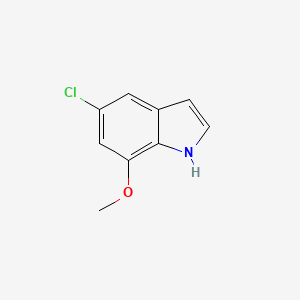
![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)
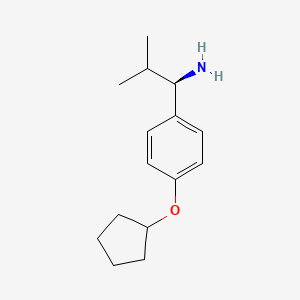
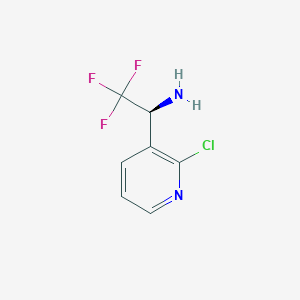
![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)
